
2,3,5-trichloroaniline hydrochloride
Description
2,3,5-Trichloroaniline hydrochloride (CAS 18487-39-3) is a chlorinated aromatic amine derivative with the molecular formula C₆H₄NCl₃ and a molecular weight of 196.46 g/mol . The hydrochloride salt enhances solubility in polar solvents, facilitating its use in synthetic chemistry. It is synthesized via catalytic hydrogenation or dechlorination of higher chlorinated anilines, such as pentachloroaniline (PCA), under microbial or chemical conditions . For example, yields of 96.8% are achieved using hydrogen chloride and potassium iodide . Applications include its role as a precursor in synthesizing heterocyclic compounds, such as 1-(2,6-difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urethane, where it reacts with 2,6-difluorobenzoyl isocyanate in dichloroethane .
Properties
CAS No. |
2770360-14-8 |
---|---|
Molecular Formula |
C6H5Cl4N |
Molecular Weight |
232.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Use of Sulfuryl Chloride (SO₂Cl₂) and Catalysts
Sulfuryl chloride is a potent chlorinating agent that operates via radical or electrophilic mechanisms. In the presence of iodine or iron(III) chloride , it selectively chlorinates aromatic rings. For example, 3,5-dichloro-2-alkoxypyridine was synthesized using sulfuryl chloride under iodine catalysis. Adapting this to aniline derivatives could yield 2,3,5-trichloroaniline if the directing effects are optimized.
Table 1: Chlorination Reagents and Selectivity
Hydrochloride Salt Formation
Converting 2,3,5-trichloroaniline to its hydrochloride salt involves treatment with hydrogen chloride gas or concentrated hydrochloric acid. This step is straightforward but requires anhydrous conditions to prevent hydrolysis.
Challenges and Limitations
Regioselectivity and Byproduct Formation
The lack of symmetry in 2,3,5-trichloroaniline increases the likelihood of byproducts, such as 2,4,5- or 2,3,6-isomers. Achieving high selectivity necessitates precise control over reaction kinetics and steric effects. For instance, in the chlorination of 2-alkoxypyridines, maintaining temperatures below 30°C minimized side reactions. Similar temperature control could improve yields in aniline systems.
Solvent and Base Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance chlorination efficiency by stabilizing intermediates. However, DMF can act as a catalyst in Vielsmeyer-Haack reactions, complicating product isolation. Alternatively, chloroform or carbon tetrachloride offer inert environments but may limit solubility.
Proposed Synthetic Route for 2,3,5-Trichloroaniline Hydrochloride
Step 1: Synthesis of 2-Chloroaniline
Begin with the nitration of aniline to nitrobenzene, followed by selective reduction to 2-chloroaniline using hydrogen gas and a molybdenum catalyst.
Step 2: Directed Chlorination at 3- and 5-Positions
Introduce a tert-butoxy group at the 2-position to direct electrophilic chlorination to the 3- and 5-positions. Use sulfuryl chloride (2.2 equiv) and iodine (0.1 equiv) in dichloromethane at 25°C.
Step 3: Dealkoxylation and Final Chlorination
Replace the tert-butoxy group with chlorine using sulfur oxychloride (SOCl₂) and DMF. This yields 2,3,5-trichloroaniline, which is then treated with HCl gas in diethyl ether to form the hydrochloride salt.
Table 2: Optimized Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated aniline derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields less chlorinated aniline derivatives.
Substitution: Results in various substituted aniline compounds.
Scientific Research Applications
Organic Synthesis
2,3,5-Trichloroaniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of trichloroanilines and other chlorinated aromatic compounds, which are essential in creating pharmaceuticals and agrochemicals.
Case Study: Synthesis of Trichloroanilines
A study demonstrated that 2,3,5-trichloroaniline can be effectively used to synthesize higher chlorinated anilines through electrophilic aromatic substitution reactions. This method enhances yield and purity compared to traditional methods, making it a preferred choice in laboratories .
Dye Production
The compound is a key intermediate in the manufacture of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles and food coloring.
Data Table: Azo Dyes Derived from 2,3,5-Trichloroaniline
Dye Name | Application | Color |
---|---|---|
Acid Yellow 23 | Textile dyeing | Yellow |
Direct Red 28 | Paper and textiles | Red |
Reactive Blue 19 | Cotton dyeing | Blue |
The synthesis involves coupling reactions with diazonium salts to form colored azo compounds. The efficiency of these reactions is influenced by the structure of the trichloroaniline derivative used.
Agricultural Chemicals
In agriculture, this compound is utilized in developing herbicides and pesticides. Its chlorinated structure contributes to its effectiveness against various pests and weeds.
Case Study: Herbicide Development
Research has shown that formulations containing 2,3,5-trichloroaniline exhibit significant herbicidal activity against broadleaf weeds while being less harmful to cereal crops. This selectivity is crucial for sustainable agricultural practices .
Environmental Monitoring
Due to its potential toxicity and environmental persistence, 2,3,5-trichloroaniline is included in monitoring programs assessing soil and water contamination levels.
Data Table: Environmental Impact Assessment
Parameter | Value | Source |
---|---|---|
Soil Residue Level | 0.05 mg/kg | Environmental Study |
Aquatic Toxicity Level | LC50 = 0.1 mg/L | Toxicological Report |
Studies indicate that continuous monitoring is essential for understanding its impact on ecosystems and human health .
Toxicological Studies
Toxicological research focuses on understanding the health risks associated with exposure to this compound. It has been classified as an acute toxin with potential harmful effects on various biological systems.
Findings from Toxicological Research
Mechanism of Action
The mechanism of action of 2,3,5-trichloroaniline hydrochloride involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s chlorinated structure allows it to interact with proteins and other biomolecules, leading to its biological effects.
Comparison with Similar Compounds
Structural Isomers and Physicochemical Properties
Key trichloroaniline isomers include 2,3,5- , 2,4,5- , 2,3,4- , and 2,4,6-trichloroaniline , differing in chlorine substitution patterns (Table 1).
*Log P values estimated based on chlorination patterns.
- Hydrochloride Salts: While 2,3,5-trichloroaniline hydrochloride is explicitly used in synthetic reactions (e.g., forming urethanes) , other isomers like 2,4,6-trichloroaniline hydrochloride (CAS 636-30-6) are noted for their regulatory and environmental profiles .
Environmental Behavior and Degradation
- Photodegradation: 2,4,5-Trichloroaniline: Mineralizes at 6.8% in freshwater with algae present; increases to 9.4% when algae are removed, suggesting algal excretions inhibit bacterial activity . 2,3,5-Trichloroaniline: Forms during sequential microbial dechlorination of PCA under methanogenic conditions .
Sorption :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.